6-Piperazin-1-ylcyclohex-3-EN-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
110469-60-8 |
|---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6-piperazin-1-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-2,9-11,13H,3-8H2 |
InChI Key |
XIBXQXAPLLTWFN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2CC=CCC2O |
Canonical SMILES |
C1CN(CCN1)C2CC=CCC2O |
Origin of Product |
United States |
Nomenclature, Stereochemistry, and Structural Variants
IUPAC Nomenclature and Isomeric Considerations
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 6-(piperazin-1-yl)cyclohex-3-en-1-ol . The numbering of the cyclohexene (B86901) ring begins at the carbon atom bearing the hydroxyl group (-OH), as it has higher priority than the double bond and the piperazinyl substituent. The numbering proceeds around the ring in a direction that assigns the lowest possible locant to the double bond, which in this case is 3. Consequently, the piperazine (B1678402) ring is located at position 6.
The presence of two stereocenters in the molecule, at C-1 (bearing the hydroxyl group) and C-6 (bearing the piperazinyl group), gives rise to the possibility of multiple stereoisomers. Specifically, there can be two pairs of enantiomers: (1R,6R)- and (1S,6S)-6-piperazin-1-ylcyclohex-3-en-1-ol, and (1R,6S)- and (1S,6R)-6-piperazin-1-ylcyclohex-3-en-1-ol. These pairs of enantiomers are diastereomers of each other. The cis and trans nomenclature can also be used to describe the relative orientation of the hydroxyl and piperazinyl groups. In the cis isomer, both substituents are on the same face of the cyclohexene ring, while in the trans isomer, they are on opposite faces.
Enantiomeric and Diastereomeric Forms: Synthesis and Characterization
The synthesis of specific stereoisomers of 6-piperazin-1-ylcyclohex-3-en-1-ol requires stereoselective synthetic methods. While specific literature on the synthesis of the parent compound is limited, the synthesis of a derivative, (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol, provides insight into potential synthetic strategies. mdpi.com This derivative was synthesized via an epoxide ring-opening reaction. mdpi.com A similar approach for the parent compound could involve the synthesis of a suitable cyclohexene oxide precursor, followed by a nucleophilic attack of piperazine. The stereochemistry of the final product would be dependent on the stereochemistry of the epoxide and the regioselectivity of the ring-opening reaction.
The characterization of the different stereoisomers relies on a combination of spectroscopic techniques and physical property measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for determining the relative stereochemistry of the substituents. researchgate.net The coupling constants between protons on C-1 and C-6 can provide information about their dihedral angle and thus their cis or trans relationship. For instance, in a related derivative, the structure was determined using 1D and 2D NMR experiments, including HSQC, HMBC, and COSY. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. acs.orgoptica.org This technique would be invaluable for definitively assigning the stereochemical configuration of each isolated isomer of this compound.
Chiral Chromatography: The separation of enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC) or other chiral separation techniques. This allows for the isolation of individual enantiomers for further characterization and study.
| Technique | Information Gained |
| 1H NMR | Relative stereochemistry from coupling constants. |
| 13C NMR | Number and chemical environment of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity and spatial relationships between atoms. mdpi.com |
| X-ray Crystallography | Absolute and relative stereochemistry. acs.orgoptica.org |
| Chiral HPLC | Separation and quantification of enantiomers. |
Conformational Analysis of the Cyclohexene and Piperazine Moieties
Cyclohexene Ring: The cyclohexene ring adopts a half-chair conformation to relieve the strain associated with a planar structure. In a 1,2-disubstituted cyclohexene, the substituents can occupy either axial-like or equatorial-like positions. youtube.comopenstax.orglibretexts.orglibretexts.org The relative stability of the different conformers is influenced by steric interactions. Generally, conformers with bulkier substituents in the equatorial-like position are more stable to minimize 1,3-diaxial interactions. openstax.orglibretexts.org For this compound, there would be an equilibrium between two half-chair conformers for each diastereomer, with the conformer having the bulkier piperazinyl group in the equatorial-like position being favored.
Piperazine Ring: The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. nih.gov However, upon substitution, particularly at the nitrogen atoms, the ring can undergo inversion. The presence of a substituent on one of the nitrogen atoms, as in the case of the cyclohexenol (B1201834) attachment, will influence the conformational equilibrium of the piperazine ring. Furthermore, if the second nitrogen of the piperazine is also substituted, this can introduce additional conformational complexity. The chair conformation of the piperazine ring can exist in two forms, and the preference for one over the other will depend on the steric and electronic nature of the substituents.
Synthetic Methodologies for 6 Piperazin 1 Ylcyclohex 3 En 1 Ol and Its Analogues
Strategies for Cyclohexene (B86901) Ring Formation and Functionalization
The construction of the cyclohexene scaffold with the desired substitution pattern is a foundational aspect of synthesizing 6-piperazin-1-ylcyclohex-3-en-1-ol. Key to this is the stereoselective introduction of the hydroxyl and piperazine (B1678402) functionalities.
The relative and absolute stereochemistry of the hydroxyl and piperazine groups on the cyclohexene ring is critical for the biological activity of the final compound. A powerful strategy for achieving this is through the use of chiral starting materials and stereocontrolled reactions.
One notable approach involves the use of a tandem Overman rearrangement and ring-closing metathesis, which can lead to the asymmetric synthesis of protected aminocyclohexene derivatives. Subsequent stereoselective dihydroxylation can then introduce the required hydroxyl groups. While this method provides excellent stereocontrol, it may require multiple steps to achieve the final product.
Another effective method for stereocontrol is the diastereoselective synthesis of cis-4-aminocyclohexanol derivatives. This can be achieved through the hydrogenation of bicyclic intermediates, offering a high degree of selectivity for the cis isomer. mdpi.com
The Diels-Alder reaction is a classic and powerful tool for the formation of cyclohexene rings with defined stereochemistry. organic-chemistry.orgcureffi.orglibretexts.orglibretexts.org By choosing the appropriate diene and dienophile, it is possible to construct the six-membered ring with specific substituents already in place. For instance, an enantiospecific Diels-Alder reaction can serve as a key step in the asymmetric synthesis of cyclohexene nucleoside analogues. nih.gov This approach allows for the establishment of the core ring structure with a high degree of stereocontrol, which can then be further functionalized.
Integration of the Piperazine Moiety
Once the functionalized cyclohexene core is established, the next critical step is the introduction of the piperazine ring. Several synthetic strategies can be employed for this transformation, each with its own advantages and limitations.
The direct displacement of a suitable leaving group on the cyclohexene ring by piperazine is a straightforward approach. This method relies on the nucleophilicity of the piperazine nitrogen. For this reaction to be effective, the carbon atom undergoing substitution must be activated, for example, by being in an allylic position or by the presence of an adjacent electron-withdrawing group. In some cases, the hydroxyl group of a cyclohexenol (B1201834) derivative can be activated to facilitate substitution. However, this can sometimes lead to side reactions, such as the formation of rearranged products like 1,4-diazepanes via aziridinium (B1262131) ion intermediates. mdpi.com
The selection of appropriate solvents and bases is crucial for the success of these substitution reactions. For example, sodium carbonate in acetonitrile (B52724) has been used to facilitate the nucleophilic substitution of piperazine onto activated aromatic rings. nih.gov
A highly effective and stereospecific method for introducing both the hydroxyl and piperazine groups in a single step is through the ring-opening of a cyclohexene epoxide. This reaction typically proceeds via an SN2 mechanism, resulting in the trans-diaxial opening of the epoxide ring. This approach provides excellent control over the relative stereochemistry of the resulting amino alcohol.
A practical example of this strategy is the synthesis of a derivative of the natural product Prottremin. mdpi.com In this synthesis, a cyclohexene epoxide, derived from (-)-verbenone, is reacted with a substituted piperazine in the presence of a base such as potassium carbonate or triethylamine (B128534) in ethanol (B145695). mdpi.com The reaction proceeds via nucleophilic attack of the piperazine on one of the epoxide carbons, leading to the formation of the desired trans-amino alcohol in good yield. mdpi.com The regioselectivity of the ring-opening can be influenced by steric and electronic factors, as well as the presence of Lewis acids which can activate the epoxide ring. routledge.com
Table 1: Synthesis of a Prottremin Analogue via Epoxide Ring-Opening mdpi.com
| Starting Material | Reagent | Product | Yield |
|---|
Reductive amination is a versatile method for the formation of C-N bonds and can be employed to introduce the piperazine moiety. thieme-connect.comrsc.org This two-step process involves the initial reaction of a ketone, such as a cyclohexenone derivative, with piperazine to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ to the desired amine using a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. rsc.org
While this method is widely used for the synthesis of various amines, its application to the synthesis of this compound would require a subsequent reduction of the ketone to a hydroxyl group, with careful consideration of the stereochemical outcome. Catalytic reductive amination using hydrogen gas over a metal catalyst is another variation of this powerful transformation. nih.gov
Total Synthesis and Semisynthetic Routes from Natural Products (e.g., Monoterpenoids)
The complex structure of this compound and its analogues makes them attractive targets for both total synthesis and semisynthesis from readily available natural products.
A prominent example of a semisynthetic approach is the synthesis of a Prottremin derivative from the monoterpenoid (-)-verbenone. mdpi.com This multi-step synthesis begins with the natural product, which provides the chiral scaffold for the cyclohexene ring. The synthesis proceeds through the formation of an epoxide, which is then opened by a substituted piperazine to yield the final product. mdpi.com This strategy leverages the inherent chirality of the natural product to produce an enantiomerically pure final compound.
Similarly, other monoterpenoids like limonene (B3431351) and carvone (B1668592) can serve as valuable starting materials for the synthesis of functionalized cyclohexene derivatives. mdpi.comnih.govnih.govgoogle.comnih.gov For instance, carvone can be converted to 10-azidocarvone, which can then undergo further reactions to introduce other functionalities. nih.gov Limonene and its derivatives have also been extensively studied as scaffolds for the synthesis of new compounds. nih.gov
Total synthesis, on the other hand, involves the construction of the target molecule from simple, achiral starting materials. While no specific total synthesis of this compound has been detailed in the provided context, general strategies for the asymmetric synthesis of substituted cyclohexenes could be applied. nih.gov For example, an asymmetric Diels-Alder reaction could be used to construct the cyclohexene ring with the desired stereochemistry, followed by the introduction of the piperazine and hydroxyl groups. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Prottremin |
| (-)-Verbenone |
| (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol |
| (1S,5S,6R)-2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene |
| 1-(4-isopropylbenzyl)piperazine (B1299697) |
| Limonene |
| Carvone |
Development of Robust and Scalable Synthetic Protocols
The primary route for the synthesis of this compound and its analogs hinges on the nucleophilic ring-opening of a cyclohexene oxide precursor with a suitable piperazine derivative. This approach, while conceptually straightforward, presents several challenges when considering large-scale production, including regioselectivity, reaction efficiency, and purification of the final product.
A key example illustrating a common synthetic strategy is the preparation of a complex analog, (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol. mdpi.comresearchgate.net The synthesis of this compound was achieved through a multi-step sequence commencing from (−)-verbenone. The crucial step involved the reaction of an epoxide intermediate, (1S,5S,6R)-2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene, with 1-(4-isopropylbenzyl)piperazine. mdpi.com This reaction, carried out in ethanol with triethylamine as a base and refluxed for 8 hours, yielded the desired product after purification by column chromatography. mdpi.com While successful on a laboratory scale, scaling up such a process requires careful consideration of several factors to ensure robustness and cost-effectiveness.
Key Considerations for Scalable Synthesis:
Starting Material Availability and Cost: The economic viability of any large-scale synthesis is heavily dependent on the cost and availability of the starting materials. For the synthesis of the parent compound, this compound, readily available and inexpensive precursors like cyclohexadiene or cyclohexenol for the epoxide formation, and piperazine itself, are crucial.
Epoxidation Method: The formation of the cyclohexene oxide intermediate is a critical step. Industrial production favors heterogeneous catalysis for epoxidation due to better atom economy, simpler product separation, and easier catalyst recycling. wikipedia.org
Control of Regioselectivity: The nucleophilic attack of the piperazine on the epoxide can potentially occur at two different carbon atoms. Controlling this regioselectivity is paramount to avoid the formation of isomeric impurities that can be difficult to separate on a large scale. Lewis acids are known to catalyze the ring-opening of cyclohexene oxides and can influence the regiochemical outcome. nih.gov Computational studies have shown that the reaction barrier for the ring-opening of cyclohexene oxide is sensitive to the Lewis acid used, which can be leveraged to control the reaction pathway. nih.gov
Reaction Conditions and Optimization: Factors such as solvent choice, reaction temperature, and the nature of the base (if any) play a significant role in reaction kinetics, yield, and impurity profile. For instance, the use of a base like triethylamine or potassium carbonate is common in the laboratory-scale synthesis of piperazinyl cyclohexenol derivatives. mdpi.com For industrial applications, optimization of these parameters is essential to maximize throughput and minimize waste. The use of solvent-free conditions, where feasible, is also highly desirable from an environmental and cost perspective. researchgate.net
Purification Methods: Chromatographic purification, while standard in research laboratories, is often not practical or cost-effective for large-scale production. The development of scalable purification methods, such as crystallization, distillation, or salt formation, is a critical aspect of process development.
Data from Synthetic Studies:
The following table summarizes representative data from a laboratory-scale synthesis of a this compound analog, highlighting key reaction parameters and outcomes.
| Starting Material (Epoxide) | Reagent | Solvent | Base | Reaction Time (h) | Yield (%) | Purification Method | Reference |
| (1S,5S,6R)-2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene | 1-(4-isopropylbenzyl)piperazine | Ethanol | Triethylamine | 8 | 48 | Column Chromatography | mdpi.com |
This data underscores the feasibility of the epoxide ring-opening strategy. However, the moderate yield and reliance on column chromatography indicate areas for improvement in developing a truly robust and scalable protocol. Future research in this area will likely focus on the development of highly selective and active catalysts that can operate under milder, more sustainable conditions, and facilitate simpler product isolation procedures.
Derivatization Strategies and Analogue Design
Modifications of the Cyclohexene (B86901) Core
The cyclohexene ring of 6-piperazin-1-ylcyclohex-3-en-1-ol is a hub of chemical reactivity, primarily due to the presence of a carbon-carbon double bond and a hydroxyl group. These functional groups are prime targets for a variety of chemical transformations aimed at altering the molecule's steric and electronic properties.
Alkene Functionalization and Saturation
The double bond within the cyclohexene ring is a key site for introducing structural diversity. Standard alkene functionalization reactions can be employed to generate a range of derivatives. For instance, epoxidation of the double bond, often achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), can yield an epoxide derivative. This highly reactive three-membered ring can then serve as a synthetic intermediate for further modifications, such as ring-opening reactions with various nucleophiles to introduce new functional groups.
Furthermore, the alkene can undergo dihydroxylation to produce a diol, or it can be cleaved through ozonolysis to yield more complex structures. Saturation of the cyclohexene ring to a cyclohexane (B81311) ring is another important modification. This is typically achieved through catalytic hydrogenation, a process that involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel. bohrium.comgoogle.com This transformation from a planar alkene to a more three-dimensional saturated ring can significantly impact the conformational flexibility and, consequently, the biological activity of the resulting molecule.
Hydroxyl Group Derivatization (e.g., Esterification, Etherification)
The secondary hydroxyl group on the cyclohexene core provides another handle for derivatization. Esterification, the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride), can be used to introduce a wide variety of ester functionalities. This modification can influence the lipophilicity and metabolic stability of the parent compound.
Etherification, the conversion of the hydroxyl group into an ether, is another valuable strategy. This can be accomplished through methods such as the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. The introduction of different alkyl or aryl groups as ethers can profoundly alter the steric bulk and hydrogen bonding capacity of the molecule.
Additional Substitutions on the Cyclohexene Ring
Beyond direct functionalization of the existing groups, it is also conceivable to introduce new substituents onto the cyclohexene ring itself. While challenging, reactions such as allylic halogenation followed by nucleophilic substitution could potentially be employed to install additional functional groups at the allylic positions of the ring. Such modifications would further expand the chemical space accessible from the this compound scaffold.
Chemical Modifications of the Piperazine (B1678402) Moiety
The piperazine ring, with its two nitrogen atoms, is a critical component for modification, often serving as a linker to various pharmacophoric groups. The secondary amine of the piperazine in this compound is particularly amenable to a wide range of chemical transformations.
N-Substitution Patterns (e.g., Aryl-Piperazine Derivatives)
A common and highly effective strategy for modifying the piperazine moiety is N-substitution, particularly with aryl groups. The synthesis of N-arylpiperazines can be achieved through several robust and widely used methods in organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming the C-N bond between an aryl halide or triflate and the piperazine nitrogen. mdpi.com Another classical method is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with the amine.
Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed when the aromatic ring is activated by electron-withdrawing groups. These methods allow for the introduction of a diverse array of substituted and unsubstituted aryl and heteroaryl rings, which can significantly influence the pharmacological profile of the resulting derivatives. nih.govresearchgate.net
The following table provides examples of different N-aryl substitutions on a piperazine core, a strategy directly applicable to this compound.
| Entry | Aryl Group | R-group on Aryl Ring |
| 1 | Phenyl | 4-Fluoro |
| 2 | Phenyl | 2-Methoxy |
| 3 | Pyridinyl | - |
| 4 | Benzyl | 4-Isopropyl |
This table illustrates potential N-aryl substitutions that can be applied to the piperazine moiety of the target compound based on common synthetic strategies.
Incorporation of Diverse Pharmacophores
The piperazine nitrogen can also serve as an attachment point for a wide variety of pharmacophores, which are molecular features responsible for a drug's biological activity. This strategy aims to create hybrid molecules that combine the structural features of this compound with those of known bioactive scaffolds.
For instance, the piperazine nitrogen can be acylated to form amides or carbamates, or it can be reacted with isocyanates to yield urea (B33335) derivatives. nih.gov These functional groups can act as hydrogen bond donors and acceptors, potentially enhancing binding to biological targets. Moreover, more complex heterocyclic systems, such as chalcones or other known pharmacologically active moieties, can be tethered to the piperazine ring, leading to the creation of novel hybrid compounds with potentially unique biological activities. rsc.orgnih.gov The selection of the pharmacophore to be introduced is often guided by the therapeutic target of interest.
The table below showcases various pharmacophores that can be linked to a piperazine ring, a strategy applicable to the title compound.
| Entry | Pharmacophore Type | Linkage to Piperazine |
| 1 | Chalcone | Amide |
| 2 | Substituted Benzamide | Amide |
| 3 | Urea | Urea |
| 4 | Benzisoxazole | Alkyl |
This table presents examples of pharmacophores that can be incorporated onto the piperazine ring, a key strategy for developing new analogues.
Conjugation Chemistry and Hybrid Molecule Design (e.g., Monoterpene-Piperazine Conjugates)
The strategic conjugation of the this compound scaffold with other bioactive molecules, such as monoterpenes, represents a sophisticated approach in medicinal chemistry to develop hybrid molecules with potentially enhanced or novel pharmacological profiles. This strategy leverages the piperazine ring as a versatile linker to couple the cyclohexenol (B1201834) core with other pharmacophores, aiming to exploit synergistic effects between the fused molecular entities.
A notable example of this approach is the synthesis of monoterpene-piperazine conjugates. Monoterpenes, a class of natural products, are well-regarded for their diverse biological activities. mdpi.com By covalently linking a monoterpene unit to the this compound core, it is possible to design hybrid molecules that combine the pharmacological properties of both parent structures.
One detailed synthetic endeavor in this area involves the conjugation of a derivative of the monoterpene (−)-verbenone with a substituted piperazine to yield a complex hybrid molecule. This synthesis highlights a key chemical transformation: the nucleophilic ring-opening of an epoxide.
Detailed Research Findings: Synthesis of a Monoterpene-Piperazine Conjugate
Researchers have successfully synthesized (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol, a complex analogue that contains the core this compound structure. The synthetic pathway commences from Prottremin, a diol derived from the natural monoterpene (−)-verbenone.
The key steps in this conjugation are as follows:
Epoxidation: The starting monoterpene diol (Prottremin) is first converted into an epoxide. This is achieved through a two-step process involving the formation of a diacetate intermediate, followed by treatment with sodium tert-butoxide to yield the epoxide, (1S,5S,6R)-2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene.
Piperazine Derivative Synthesis: The piperazine-containing fragment, 1-(4-isopropylbenzyl)piperazine (B1299697), is prepared separately. This molecule itself incorporates a fragment of the monoterpene p-cymene, highlighting a multi-component hybrid design. researchgate.net
Conjugation via Epoxide Ring-Opening: The crucial conjugation step involves the reaction of the monoterpene epoxide with 1-(4-isopropylbenzyl)piperazine. This reaction is an SN2-type nucleophilic attack by one of the nitrogen atoms of the piperazine ring on one of the electrophilic carbon atoms of the epoxide ring. The reaction is typically carried out in ethanol (B145695) under reflux. This ring-opening of the epoxide results in the formation of the desired monoterpene-piperazine conjugate. researchgate.net The reaction proceeds with a yield of 48% after purification. researchgate.net
Scheme 1: Synthesis of a Monoterpene-Piperazine Conjugate Image illustrating the reaction of (1S,5S,6R)-2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene with 1-(4-isopropylbenzyl)piperazine to form (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol.
This synthetic strategy underscores the utility of the epoxide ring-opening reaction as a robust method for forging a stable carbon-nitrogen bond between a cyclohexene-based scaffold and a piperazine moiety. The piperazine ring in this context acts as a non-cleavable linker, permanently joining the two molecular fragments.
The design of such hybrid molecules is often guided by the principle of molecular hybridization, where distinct pharmacophores are combined to create a single molecule with a multi-target profile or improved pharmacokinetic properties. The piperazine linker is a popular choice in such designs due to its chemical stability and its prevalence in many biologically active compounds. benthamscience.com
The table below summarizes the key reactants and the product of this conjugation strategy.
| Reactant 1 (Epoxide) | Reactant 2 (Piperazine Derivative) | Product (Conjugate) | Yield (%) |
| (1S,5S,6R)-2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene | 1-(4-isopropylbenzyl)piperazine | (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol | 48 |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR, HSQC, HMBC, COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule. For the derivative (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol, a combination of 1D (¹H and ¹³C) and 2D NMR experiments was used for its complete structural assignment. mdpi.com
¹H NMR provides information on the chemical environment and connectivity of protons. In the case of the derivative, key signals include those for the olefinic protons on the cyclohexene (B86901) ring, the protons of the piperazine (B1678402) and isopropylbenzyl groups, and the methyl and methine protons of the terpenoid-like scaffold. mdpi.com
¹³C NMR complements the ¹H NMR by identifying the chemical shifts of the carbon atoms. The spectrum of the derivative shows distinct signals for the sp² carbons of the double bonds and the aromatic ring, as well as the sp³ carbons of the cyclohexene ring, the piperazine moiety, and the various substituents. mdpi.com
Two-dimensional NMR techniques are crucial for establishing the precise connectivity of atoms:
COSY (Correlation Spectroscopy) reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, the connectivity between protons on the cyclohexene ring can be established. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of proton signals to their corresponding carbons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule, such as linking the piperazine ring to the cyclohexene core. mdpi.com
The collective data from these NMR experiments allowed for the complete and unambiguous assignment of the structure of the complex derivative. mdpi.com
Table 1: Illustrative ¹H and ¹³C NMR Data for (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol mdpi.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | 4.08 (br. s) | 64.97 (d, C-1) |
| H-2 | 2.96 (br. s) | 67.85 (d, C-2) |
| H-4 | 5.63-5.68 (m) | 124.78 (d, C-4) |
| H-5 | 1.91 (ddm), 2.10-2.21 (m) | 23.88 (t, C-5) |
| H-6 | 2.25 (dd) | 42.62 (s, C-6) |
Note: This table presents a selection of data for the derivative to illustrate the application of NMR spectroscopy. 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 'br. s' a broad singlet.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio. For the derivative (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol, HRMS was used to confirm its elemental composition. The experimentally determined mass-to-charge ratio ([M+]) was found to be 368.2826, which is in close agreement with the calculated value of 368.2822 for the molecular formula C₂₄H₃₆N₂O. mdpi.com This confirmation provides strong evidence for the proposed structure.
Table 2: HRMS Data for the Derivative mdpi.com
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+] | 368.2822 | 368.2826 | C₂₄H₃₆N₂O |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. This technique involves diffracting X-rays off a single crystal of the substance to generate an electron density map, from which the positions of the atoms can be determined.
While no specific X-ray crystallographic data for 6-piperazin-1-ylcyclohex-3-en-1-ol or its derivatives were found in the searched literature, this method would be the definitive way to establish the stereochemical relationships between the substituents on the cyclohexene ring.
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism)
Chiroptical techniques are used to investigate the stereochemical properties of chiral molecules.
Optical Rotation measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule. For the derivative (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol, a specific rotation of [α]²⁶_D = -27.7 (c 0.39, CHCl₃) was reported. mdpi.com The negative sign indicates that this particular enantiomer is levorotatory.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful tool for studying the stereochemistry of chiral compounds, particularly those with chromophores in proximity to stereocenters. While no CD data was found for the target compound or its derivatives, it would be a valuable technique for probing the stereochemical environment.
Vibrational Spectroscopy (e.g., FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a compound like this compound, one would expect to observe characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the piperazine, C-H stretches for the alkyl and alkenyl groups, the C=C stretch of the double bond, and C-N and C-O stretching vibrations.
Although specific FT-IR data for this compound is not available in the searched sources, the technique remains a fundamental tool for the initial characterization of such compounds.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Piperazin-1-ylcyclohex-3-en-1-ol, DFT calculations can elucidate its molecular geometry, electronic properties, and reactivity. By applying a functional such as B3LYP with a basis set like 6-31G+(d,p), the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be accurately determined.
These calculations also yield important electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Other electronic properties that can be derived from DFT studies include the electrophilicity index (ω), which quantifies the molecule's ability to act as an electrophile. mdpi.com
Table 1: Predicted Geometric and Electronic Parameters for this compound using DFT
| Parameter | Predicted Value (Illustrative) |
| Geometric Parameters | |
| C-C (cyclohexene) Bond Length | ~1.54 Å |
| C=C (cyclohexene) Bond Length | ~1.34 Å |
| C-N (piperazine) Bond Length | ~1.47 Å |
| C-O (alcohol) Bond Length | ~1.43 Å |
| C-N-C (piperazine) Bond Angle | ~110° |
| C-C-O (alcohol) Bond Angle | ~109.5° |
| Electronic Parameters | |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
| Electrophilicity Index (ω) | 1.9 eV |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.
Conformational Sampling and Molecular Dynamics Simulations
The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. This compound possesses multiple rotatable bonds, allowing it to adopt various conformations. Conformational sampling techniques are employed to explore the potential energy surface of the molecule and identify its low-energy, stable conformations.
Following conformational analysis, molecular dynamics (MD) simulations can provide a deeper understanding of the molecule's dynamic behavior over time. By simulating the motion of atoms and molecules, MD studies can reveal how this compound behaves in a biological environment, such as in aqueous solution or near a protein binding site. These simulations are crucial for understanding the conformational changes that may occur upon receptor binding and for assessing the stability of ligand-receptor complexes. frontiersin.org
In Silico Screening and Virtual Ligand Docking for Target Prediction
To identify potential biological targets for this compound, in silico screening and virtual ligand docking are invaluable techniques. nih.gov Virtual screening involves computationally searching large libraries of protein structures to find potential binding partners for the molecule.
Once potential targets are identified, molecular docking is used to predict the preferred binding orientation of the molecule within the active site of a protein. nih.govresearchgate.net This process generates a docking score, which estimates the binding affinity, and provides a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. japsonline.commdpi.com For instance, the hydroxyl and piperazine (B1678402) groups of this compound are likely to participate in hydrogen bonding, a key interaction for stabilizing ligand-protein complexes. These studies can help in prioritizing the compound for further biological evaluation against specific targets. japsonline.com
Table 2: Illustrative Virtual Ligand Docking Results for this compound against Potential Targets
| Protein Target (Example) | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Serotonin (B10506) 5-HT1A Receptor | 7E2Y | -8.5 | ASP116, TYR390, SER199 |
| Dopamine (B1211576) D2 Receptor | 6CM4 | -7.9 | ASP114, SER193, PHE389 |
| Muscarinic M1 Receptor | 5CXV | -7.2 | TYR106, ASN382, TRP157 |
| Pim-1 Kinase | 6QU4 | -9.1 | LYS67, GLU171, ASP186 |
Note: This data is illustrative. The protein targets are chosen based on the common activities of piperazine-containing compounds. The docking scores and interacting residues are hypothetical examples.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.govnih.gov
For a series of analogues of this compound, a QSAR study would involve calculating a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters. frontiersin.org Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com Such models can guide the design of new derivatives with potentially enhanced potency and selectivity. nih.gov The predictive power of a QSAR model is assessed through internal and external validation techniques. mdpi.com
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. In silico tools can predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. nih.gov
For this compound, various ADME parameters can be computationally estimated. These include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Software platforms like SwissADME and QikProp can provide these predictions based on the molecule's structure. mdpi.comresearchgate.net
Table 3: Predicted ADME Properties for this compound
| ADME Property | Predicted Value (Illustrative) | Interpretation |
| Molecular Weight ( g/mol ) | 198.29 | Within Lipinski's rule of five (<500) |
| LogP (Octanol/Water Partition Coeff.) | 1.8 | Indicates good membrane permeability |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | Suggests good oral absorption |
| Number of Hydrogen Bond Donors | 2 | Within Lipinski's rule of five (≤5) |
| Number of Hydrogen Bond Acceptors | 3 | Within Lipinski's rule of five (≤10) |
| Blood-Brain Barrier (BBB) Permeation | Low | Less likely to cause central nervous system side effects |
| Human Oral Absorption | High | Likely to be well-absorbed after oral administration |
Note: The values presented are illustrative and based on typical predictions for molecules with similar structural features.
Biological Activity Evaluation Preclinical in Vitro and in Vivo Studies
Neuropharmacological Activities
Antiparkinsonian Potential in Animal Models
No preclinical in vivo studies were identified that have investigated the antiparkinsonian potential of 6-Piperazin-1-ylcyclohex-3-en-1-ol in animal models of Parkinson's disease. While research exists on related compounds, such as derivatives of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (Prottremin), which have shown antiparkinsonian effects, these findings are not directly applicable to the specific compound .
Neuroprotection in Cellular and Animal Systems
Similarly, there is no available data from preclinical in vitro or in vivo studies regarding the neuroprotective effects of this compound.
Antiparasitic Activities
Anti-Schistosomal Efficacy
No studies were found that evaluated the anti-schistosomal efficacy of this compound. Research into piperazine-containing compounds for schistosomiasis has focused on different core structures, such as the 6-(piperazin-1-yl)-1,3,5-triazine scaffold, and therefore, the findings cannot be extrapolated to the cyclohexene (B86901) derivative.
Other Antiprotozoal or Antihelminthic Potentials
There is no information available in the reviewed literature concerning any other antiprotozoal or antihelminthic activities of this compound.
Antimicrobial Activities
No dedicated preclinical studies on the antimicrobial properties of this compound against bacterial or fungal pathogens were identified. Although various piperazine (B1678402) derivatives have been investigated for antimicrobial activity, data specific to this compound is absent.
Following a comprehensive review of scientific literature, it has been determined that there is no publicly available data regarding the specific biological activities of the chemical compound This compound for the activities outlined below.
Extensive searches for preclinical in vitro and in vivo studies on this specific molecule did not yield any results for the following areas:
Enzyme Modulation and Receptor Binding Studies
Cholinesterase Inhibition (AChE, BChE)
While research exists on a wide variety of other molecules containing a piperazine functional group, no studies were found that specifically evaluate This compound for antifungal, antibacterial, antiviral, antineoplastic, or cholinesterase-inhibiting properties. Therefore, the generation of a detailed article adhering to the requested scientific parameters is not possible at this time.
Kinase Inhibition Profiles (e.g., FLT3 Kinase)
A comprehensive search of scientific literature and bioactivity databases did not yield any studies that have assessed the kinase inhibitory activity of this compound. Consequently, there is no available data regarding its potential to inhibit kinases such as Fms-like tyrosine kinase 3 (FLT3) or other members of the kinome. The piperazine ring is a common scaffold in a variety of kinase inhibitors, but specific data for this compound is absent.
G Protein-Coupled Receptor (GPCR) Agonism/Antagonism
There is no published research detailing the interaction of this compound with any G Protein-Coupled Receptors (GPCRs). Preclinical investigations to determine its potential agonistic or antagonistic effects on this large family of transmembrane receptors have not been reported. Therefore, its activity profile at any GPCR remains uncharacterized.
Investigation of Other Pharmacological Effects
Beyond kinase and GPCR targets, no other pharmacological studies for this compound have been found in the public domain. Reports on its potential effects on other enzyme systems, ion channels, or its broader in vivo pharmacological properties in preclinical models are not available. The synthesis of a structurally related derivative, (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol, has been described, but its detailed pharmacological evaluation was not provided in the context of the requested activities.
Due to the absence of published research, no data tables on the biological activity of this compound can be generated at this time.
Mechanism of Action at the Molecular and Cellular Level
Identification of Molecular Targets and Binding Modes
Without any published research, the molecular targets of 6-Piperazin-1-ylcyclohex-3-en-1-ol remain unknown. The process of identifying how a compound binds to specific proteins or nucleic acids is a fundamental step in pharmacological research, and this information is not available for this compound.
Elucidation of Signaling Pathway Perturbations (e.g., Hippo Pathway)
Similarly, there is no evidence to suggest which, if any, cellular signaling pathways are affected by this compound. The Hippo pathway, mentioned as a potential example, is a critical regulator of organ size and cell proliferation, but no link between it and this compound has been established in the literature.
Investigation of Active Metabolites and Prodrug Strategies
The metabolic fate of this compound in biological systems has not been documented. Consequently, there is no information on whether it is converted into active metabolites or if any prodrug strategies have been developed to enhance its potential therapeutic effects.
Cellular Uptake and Subcellular Localization Studies
Details regarding how this compound enters cells and where it localizes within the subcellular compartments are not available. Such studies are crucial for understanding a compound's mechanism of action at a cellular level.
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation
Systematic Variation of Functional Groups and Their Impact on Activity
Systematic modifications of the functional groups on the cyclohexenol-piperazine framework have revealed key insights into the structural requirements for biological activity. The piperazine (B1678402) moiety, in particular, has been a focal point for derivatization due to its capacity to form hydrogen bonds and its favorable physicochemical properties that can enhance water solubility and bioavailability. researchgate.netnih.gov
In the context of antiparkinsonian activity, research on Prottremin, a related cyclohexene (B86901) diol, has shown that any alteration to its configuration or the removal of its double bonds or alcohol groups leads to a decrease or complete loss of activity. mdpi.comresearchgate.net However, the introduction of specific substituents can enhance its effects. For instance, adding a thiopropyl or butyl fragment to the Prottremin molecule has resulted in compounds with high antiparkinsonian activity. researchgate.net
SAR studies on other piperazine-containing compounds have further underscored the importance of substituents on the piperazine ring for their inhibitory activity. nih.gov For example, in a series of chalcone-dithiocarbamate hybrids, the nature of the substituent on the piperazine unit was found to be critical for their antiproliferative effects. nih.gov Similarly, for a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives evaluated as potential selective serotonin (B10506) reuptake inhibitors (SSRIs), variations in the substituents on the piperazine ring led to a range of potent 5-HT reuptake inhibitors. nih.gov
The following table summarizes the impact of functional group variations on the biological activity of selected piperazine derivatives:
| Compound/Series | Functional Group Variation | Impact on Activity | Reference |
| Prottremin Analogs | Addition of thiopropyl or butyl fragment | High antiparkinsonian activity | researchgate.net |
| Chalcone-dithiocarbamate hybrids | Substituents on the piperazine unit | Important for inhibitory activity against cancer cell lines | nih.gov |
| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives | Substituents on the piperazine ring | Potent 5-HT reuptake inhibition | nih.gov |
| 1-(3-nitropyridin-2-yl)piperazine derivatives | Various arylacetamides and arylpropanamides | Good inhibitory activities against urease | nih.gov |
Stereochemical Requirements for Optimal Biological Activity
The stereochemistry of the cyclohexenol-piperazine scaffold is a critical determinant of its biological activity. The spatial arrangement of substituents on the chiral centers of the cyclohexene ring can significantly influence how the molecule interacts with its biological target.
Studies on Prottremin, a precursor for some cyclohexenol-piperazine derivatives, have demonstrated the profound impact of stereochemistry. All eight possible stereoisomers of Prottremin have been synthesized, and their biological evaluation revealed a strong dependence of antiparkinsonian activity on the absolute configuration of the molecule. researchgate.net The (1R,2R,6S) configuration was identified as the most active. researchgate.net
The synthesis of (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol, a derivative of Prottremin, preserves the critical stereochemistry of the parent compound while introducing a bulky piperazine substituent. mdpi.com This suggests that maintaining the optimal stereochemical arrangement of the cyclohexene core is essential for retaining biological activity, even when significant modifications are made at other positions.
The importance of stereochemistry is a recurring theme in the development of piperazine-containing drugs. For instance, in the development of dopamine (B1211576) D2/D3 receptor agonists, the separation of enantiomers often reveals that one enantiomer possesses significantly higher affinity and/or selectivity for the target receptor. drugbank.com This underscores the necessity of considering stereochemistry as a key design element in the development of new therapeutic agents based on the cyclohexenol-piperazine scaffold.
Identification of Key Pharmacophoric Elements within the Cyclohexenol-Piperazine Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the cyclohexenol-piperazine scaffold, several key pharmacophoric elements have been identified through extensive research.
The piperazine ring itself is a crucial pharmacophoric element, acting as a versatile linker and a key component for biological activity. nih.govmdpi.com Its two nitrogen atoms can act as hydrogen bond acceptors and allow for the introduction of various substituents to modulate the compound's physicochemical properties and target interactions. researchgate.netnih.gov
The hydroxyl group on the cyclohexene ring is another important feature, likely participating in hydrogen bonding interactions with the target protein. Its position and stereochemistry are often critical for activity, as demonstrated by the SAR of Prottremin and its derivatives. researchgate.net
For specific biological targets, additional pharmacophoric features become important. For example, in the design of D2/D3 dopamine receptor agonists, a hybrid molecule containing a piperazine moiety linked to a tetrahydrobenzothiazole scaffold was developed. drugbank.com In this case, the key pharmacophoric elements included the piperazine nitrogen atoms, the aromatic indole (B1671886) ring, and the specific substitution pattern on the tetrahydrobenzothiazole core.
The design of piperazine hybridized coumarin (B35378) indolylcyanoenones as antibacterial agents highlights a multi-feature pharmacophore. mdpi.com This includes the coumarin core, the piperazine linker, and the indole and cyanoenone moieties, which are all thought to contribute to the antibacterial activity through various mechanisms, including membrane disruption and DNA interaction. mdpi.com
Design Principles for Enhanced Potency and Selectivity
The insights gained from SAR and pharmacophore elucidation studies have led to the formulation of several design principles for enhancing the potency and selectivity of compounds based on the cyclohexenol-piperazine scaffold.
One key principle is the strategic modification of the N-substituent on the piperazine ring. By introducing different aryl, alkyl, or heterocyclic groups at this position, it is possible to fine-tune the compound's affinity and selectivity for its target. For instance, the introduction of a 4-isopropylbenzyl group to the piperazine ring of a Prottremin derivative was a deliberate design choice to explore its impact on antiparkinsonian activity. mdpi.com
Another important design strategy involves leveraging bioisosterism, where a functional group is replaced by another group with similar physical and chemical properties. This approach was used in the design of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives as dopamine/serotonin receptor agonists, where the pyridine (B92270) ring serves as a bioisostere for other aromatic systems. researchgate.net
Furthermore, the principle of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been successfully applied. The development of piperazine hybridized coumarin indolylcyanoenones is a prime example of this strategy, aiming to create multi-target antibacterial agents with improved efficacy. mdpi.com
Finally, maintaining the optimal stereochemistry of the core scaffold is a fundamental design principle. As established in studies of Prottremin and other chiral piperazine derivatives, the correct spatial arrangement of functional groups is often paramount for achieving high potency and selectivity. researchgate.net
The following table outlines key design principles and their applications:
| Design Principle | Application Example | Outcome | Reference |
| Strategic N-substituent modification | Introduction of a 4-isopropylbenzyl group on the piperazine ring | Exploration of impact on antiparkinsonian activity | mdpi.com |
| Bioisosterism | Use of a pyridine ring in dopamine/serotonin receptor agonists | Development of multitarget agonists | researchgate.net |
| Molecular Hybridization | Combining coumarin, piperazine, and indole moieties | Creation of multi-target antibacterial agents | mdpi.com |
| Stereochemical Control | Synthesis of specific stereoisomers of Prottremin | Identification of the most active configuration for antiparkinsonian activity | researchgate.net |
Medicinal Chemistry and Drug Discovery Applications of the 6 Piperazin 1 Ylcyclohex 3 En 1 Ol Scaffold
Utility as a Privileged Scaffold for Novel Compound Libraries
The concept of privileged scaffolds is central to modern drug discovery, and the 6-piperazin-1-ylcyclohex-3-en-1-ol framework embodies many of the desirable characteristics of such a structure. The inherent features of this scaffold, including its three-dimensional architecture and the presence of strategically positioned functional groups, provide a versatile platform for the synthesis of diverse and complex small molecules.
The piperazine (B1678402) moiety itself is a well-established privileged fragment in medicinal chemistry, found in numerous approved drugs. Its basic nitrogen atoms can be readily functionalized, allowing for the introduction of a wide array of substituents to modulate physicochemical properties such as solubility and lipophilicity, as well as to explore interactions with various biological targets. The cyclohexenol (B1201834) ring offers multiple points for stereoselective modifications, further expanding the chemical space that can be explored. This combination of a flexible yet conformationally pre-organized core makes the this compound scaffold an ideal starting point for the construction of novel compound libraries for high-throughput screening and the discovery of new hit compounds.
Lead Optimization Strategies and Hit-to-Lead Development
Following the identification of initial "hit" compounds from screening campaigns, the hit-to-lead (H2L) and lead optimization (LO) phases are critical for developing clinically viable drug candidates. wikipedia.orgupmbiomedicals.com The this compound scaffold offers several advantages in this process. The modular nature of the scaffold allows for systematic structure-activity relationship (SAR) studies, where different regions of the molecule can be independently modified to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
For instance, modifications to the substituent on the piperazine nitrogen can significantly impact target binding and selectivity. In one case study involving a pyrazinylpiperazine series, extensive SAR exploration focusing on the benzoyl fragment led to the identification of more potent antileishmanial agents. nih.gov Similarly, the hydroxyl and alkene functionalities on the cyclohexene (B86901) ring can be altered to fine-tune the molecule's properties. This process of iterative design, synthesis, and biological evaluation is central to successful lead optimization. upmbiomedicals.comnih.gov Computational methods, such as in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, can further guide the optimization process by identifying potential liabilities early on. nih.govnih.gov
Potential for Multi-Targeted Drug Design
Complex multifactorial diseases such as cancer and neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.gov The development of multi-target-directed ligands (MTDLs) has therefore become a significant area of research. nih.govnih.gov The this compound scaffold is well-suited for the design of such agents due to its ability to present distinct pharmacophoric elements in a defined spatial arrangement.
The piperazine ring, a common feature in many central nervous system (CNS) active drugs, can be tailored to interact with aminergic G protein-coupled receptors (GPCRs) or transporters, while the substituted cyclohexenol portion can be designed to engage with other targets, such as enzymes or ion channels. nih.gov For example, arylpiperazine derivatives have shown promise as multi-target agents for depression, exhibiting affinity for both serotonin (B10506) receptors and transporters. nih.gov The strategic combination of different pharmacophores within the this compound framework could lead to the development of novel MTDLs with enhanced efficacy and potentially improved side-effect profiles compared to single-target agents or combination therapies. nih.govmdpi.com
Emerging Therapeutic Areas and Future Prospects
The versatility of the this compound scaffold is reflected in the growing number of therapeutic areas where its derivatives are being investigated. A notable example is in the field of neurodegenerative diseases. A specific derivative, (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol, has been synthesized and explored for its potential in treating Parkinson's disease. mdpi.comresearchgate.net This compound is a derivative of Prottremin, a monoterpenoid that has shown antiparkinsonian activity. mdpi.comresearchgate.net The synthesis of this piperazine-containing analog highlights the potential of this scaffold to modulate CNS targets. mdpi.com
Beyond neurodegeneration, the inherent properties of the piperazine and cyclohexenol moieties suggest potential applications in other areas. For instance, various piperazine derivatives have demonstrated anti-inflammatory and anticancer properties. biomedpharmajournal.orgmdpi.commdpi.com The future prospects for the this compound scaffold are bright, with ongoing research likely to uncover new biological activities and therapeutic applications. The continued exploration of this privileged scaffold through innovative synthetic strategies and comprehensive biological evaluation will undoubtedly contribute to the development of the next generation of therapeutic agents.
Q & A
Q. What synthetic methodologies are recommended for 6-Piperazin-1-ylcyclohex-3-EN-1-OL, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, to introduce the piperazine moiety. For example, tert-butyl piperazine-1-carboxylate derivatives can be used as intermediates, followed by deprotection under acidic conditions (e.g., TFA) to yield the free piperazine group . Solvent selection (e.g., CH₂Cl₂ for polar aprotic conditions) and reducing agents (e.g., NaBH(AcO)₃) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures purity >95% .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : Combined spectroscopic methods are essential:
- NMR (¹H, ¹³C, COSY, HSQC, HMBC) confirms connectivity and stereochemistry .
- GC/MS with electron-impact ionization validates molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline) provides unambiguous structural confirmation via diffraction data .
Q. How can impurities in synthesized this compound be identified and quantified?
- Methodological Answer : Impurity profiling requires HPLC or UPLC with UV/Vis detection, using pharmacopeial reference standards (e.g., EP/BP guidelines) to calibrate retention times and quantify by area normalization . For example, impurities like hydroxylated byproducts or incomplete deprotection products are monitored using gradient elution (e.g., MeOH/CH₂Cl₂ systems) .
Advanced Research Questions
Q. How can contradictory data between in vitro binding assays and in vivo efficacy studies for this compound be reconciled?
- Methodological Answer : Apply empirical falsification by repeating assays under controlled variables (e.g., pH, temperature, protein binding). Use longitudinal analysis to assess time-dependent effects (e.g., metabolite accumulation or receptor desensitization) . Statistical tools like structural equation modeling (SEM) can model confounding factors (e.g., bioavailability) that may explain discrepancies .
Q. What strategies optimize the stability of this compound under physiological conditions?
- Methodological Answer : Conduct forced degradation studies:
- Hydrolytic stability : Test in buffers (pH 1–9) at 37°C, monitored via HPLC .
- Oxidative stability : Expose to H₂O₂ or radical initiators (e.g., AIBN) .
- Thermal stability : Use TGA/DSC to identify decomposition thresholds .
Stabilizers like cyclodextrins or liposomal encapsulation may mitigate degradation in aqueous media.
Q. How can computational modeling predict the pharmacological interactions of this compound with target receptors?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor binding, focusing on the piperazine moiety’s flexibility and hydrogen-bonding potential. MD simulations (e.g., GROMACS) assess binding stability over time. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .
Data Contradiction & Reliability
Q. What frameworks address conflicting results in dose-response studies of this compound?
- Methodological Answer : Employ cognitive activation theory (CATS) to model dose-dependent stress responses (e.g., biphasic effects). Bootstrapping in SEM analysis quantifies uncertainty in dose-response curves . Cross-validate findings using orthogonal assays (e.g., in vitro cAMP assays vs. in vivo behavioral models) .
Q. How do researchers ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer : Standardize protocols via:
- Reagent sourcing : Use commercially available intermediates with certified purity .
- Reaction monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress .
- Inter-lab validation : Share samples for round-robin testing using harmonized analytical methods (e.g., NMR spectral libraries) .
Notes on Evidence Utilization
- Synthesis and characterization methods derive from analogous piperazine derivatives in pharmaceutical reports .
- Data contradiction frameworks are adapted from longitudinal studies on empirical reliability and stress-response modeling .
- Commercial or non-academic sources (e.g., BenchChem) are excluded per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
